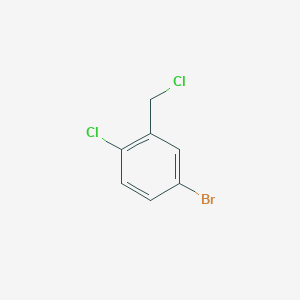
4-Bromo-1-chloro-2-(chloromethyl)benzene
Descripción general
Descripción
“4-Bromo-1-chloro-2-(chloromethyl)benzene” is a chemical compound with the molecular formula C7H5BrCl2 . It has an average mass of 239.925 Da and a monoisotopic mass of 237.895157 Da .
Chemical Reactions Analysis
Benzene derivatives, such as “4-Bromo-1-chloro-2-(chloromethyl)benzene”, can undergo nucleophilic reactions . A third mechanism for nucleophilic substitution has been proposed, characterized by the initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis of CCR5 Antagonists : Cheng De-ju and colleagues synthesized intermediates from 1-chloro-4-(chloromethyl)benzene, which were further utilized to create novel non-peptide CCR5 antagonists with significant bioactivities, characterized by NMR, IR, and MS techniques (Cheng De-ju, 2015). The study highlights the role of 4-Bromo-1-chloro-2-(chloromethyl)benzene in synthesizing compounds with potential pharmacological applications.
Bromination Reactions
- Bromine Atom-Transfer Radical Addition : H. Yorimitsu et al. demonstrated the use of triethylborane in water to facilitate bromine atom-transfer radical addition, highlighting the effect of solvents on the reaction’s efficiency. This study illustrates the utility of 4-Bromo-1-chloro-2-(chloromethyl)benzene in bromination reactions under various conditions (H. Yorimitsu, 2001).
Nanoparticle Catalysis
- Shape Effects on Catalysis : K. Bratlie and colleagues investigated the effects of Pt nanoparticle shapes on the selectivity of benzene hydrogenation, providing insights into the influence of catalyst morphology on chemical reactions. The research indicates potential applications of related compounds in nano-catalysis (K. Bratlie, 2007).
Vibrational Spectroscopy
- Characterization of Bromo-Chlorotoluene : C. Arunagiri et al. conducted vibrational spectroscopic studies on 2-bromo-4-chlorotoluene, providing valuable data on its structural and electronic properties. This research emphasizes the importance of spectroscopic techniques in understanding the characteristics of bromo-chloro derivatives (C. Arunagiri, 2011).
Fluorescence Properties
- Synthesis and Fluorescence of Bromo-Benzene Derivatives : Liang Zuo-qi explored the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene, synthesized from 1-bromo-4-bromomethyl-benzene. This study highlights the application of bromo-benzene derivatives in developing materials with unique photoluminescence properties (Liang Zuo-qi, 2015).
Safety And Hazards
“4-Bromo-1-chloro-2-(chloromethyl)benzene” is classified as a dangerous substance. It has hazard statements H314-H290, indicating that it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-bromo-1-chloro-2-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFCTCLLJDRHSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655949 | |
| Record name | 4-Bromo-1-chloro-2-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-2-(chloromethyl)benzene | |
CAS RN |
928758-19-4 | |
| Record name | 4-Bromo-1-chloro-2-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B1517728.png)
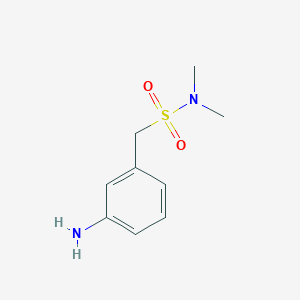
![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)
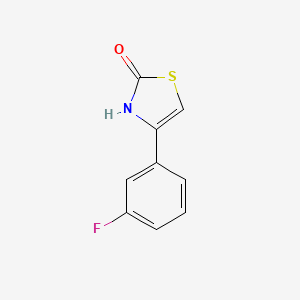
![5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B1517735.png)
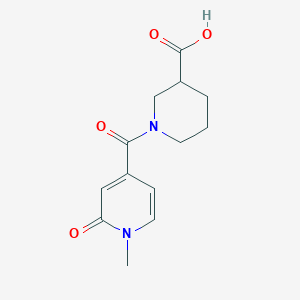
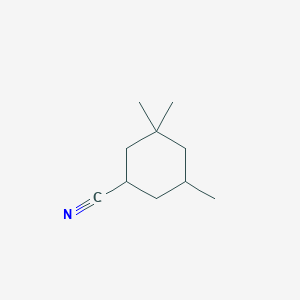
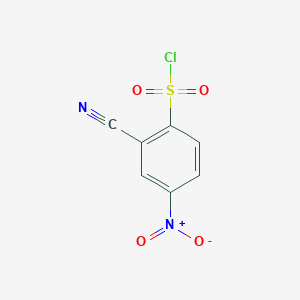
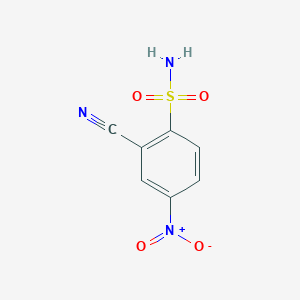
![5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B1517744.png)
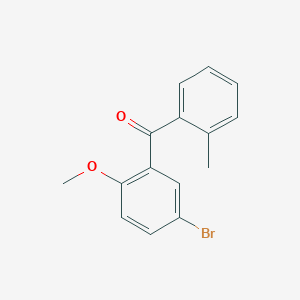
![3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B1517746.png)
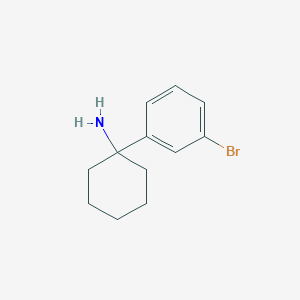
![3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile](/img/structure/B1517749.png)